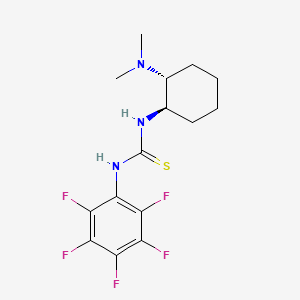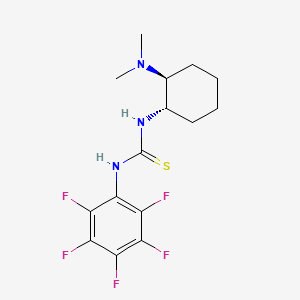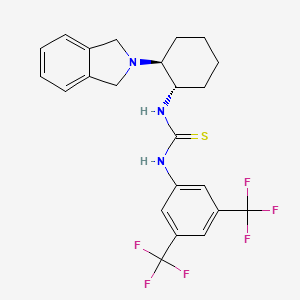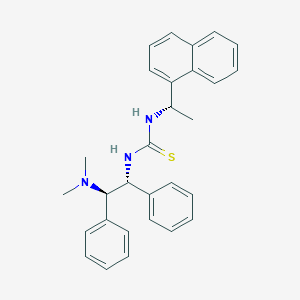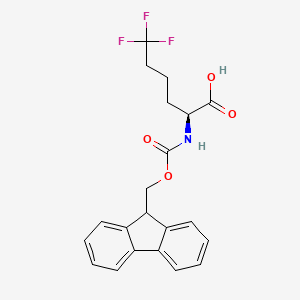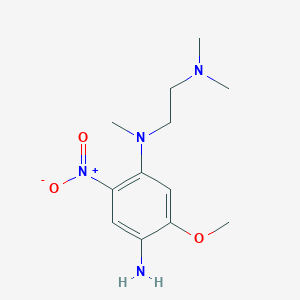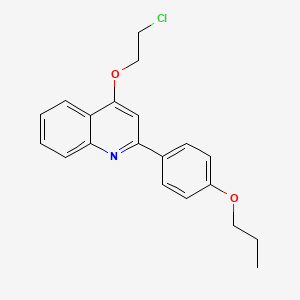![molecular formula C10H19NO5 B8090242 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate](/img/structure/B8090242.png)
methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate is a chemical compound commonly used in organic synthesis and pharmaceutical research. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxyl group into a methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated reactors and continuous flow systems are often employed to enhance efficiency and yield. The use of high-throughput purification methods, such as preparative HPLC, ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate is widely used in peptide synthesis. Its stability under various reaction conditions makes it an ideal protecting group for amino acids.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its derivatives can be incorporated into peptides to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is used to synthesize peptide-based drugs. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with therapeutic potential.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of removal make it a valuable tool in drug development and manufacturing.
Mechanism of Action
The mechanism of action of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate involves its role as a protecting group. The Boc group shields the amino group from unwanted reactions during synthesis. When the desired reactions are complete, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
Uniqueness
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate is unique due to its specific structure, which includes a hydroxyl group that can participate in additional reactions. This feature distinguishes it from other Boc-protected amino acid derivatives, providing more versatility in synthetic applications.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various fields of science and industry.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADKCSNOHBWQNO-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B8090167.png)
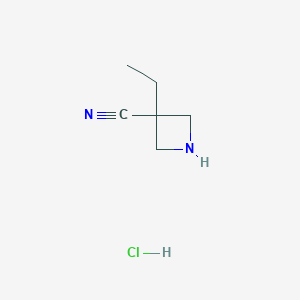
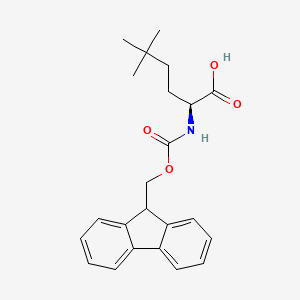
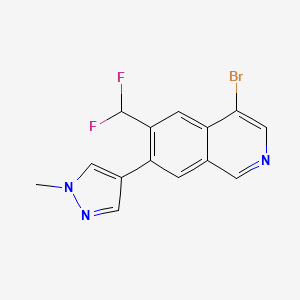

![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8090193.png)
